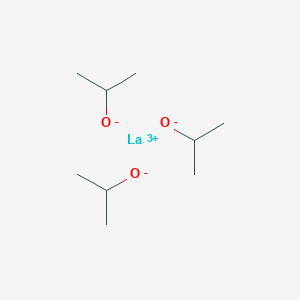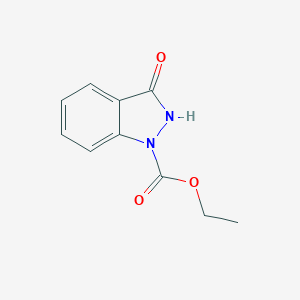
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Übersicht
Beschreibung
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a chemical compound that is part of the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrazole ring fused to a benzene ring and are known for their various biological activities. The ethyl ester group at the 1-position of the indazole indicates that this compound is a derivative with potential for further chemical modifications.
Synthesis Analysis
The synthesis of indazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the reaction between 1H-indazol-3-ol and ethyl chloroacetate in ethanol leads to the formation of several ethyl esters, including the target compound . This process may involve nucleophilic substitution and ring expansion mechanisms. Additionally, the "click chemistry" approach using organic azides and terminal alkynes provides an efficient route to synthesize substituted triazoles, which are structurally related to indazoles .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be elucidated using spectroscopic methods such as IR, NMR, and mass spectroscopy, as well as single-crystal X-ray diffraction analysis . These techniques allow for the determination of the molecular geometry, the presence of functional groups, and the overall conformation of the molecule in the solid state. For example, the crystallographic analysis of a related oxazole derivative revealed the presence of intramolecular hydrogen bonds stabilizing the molecular structure .
Chemical Reactions Analysis
Indazole and its derivatives participate in various chemical reactions, which can be used to modify the compound or synthesize new derivatives. The presence of reactive functional groups, such as the ester group in ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, allows for transformations into other functional groups through reactions like hydrolysis, decarboxylation, and condensation . These reactions can be exploited to create a diverse array of indazole-based compounds with potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. Factors such as the presence of substituents, the nature of functional groups, and the overall molecular geometry affect properties like solubility, melting point, and reactivity. The synthesis of variously substituted oxazoles, for example, demonstrates how different substituents can be introduced to alter the compound's properties . The analysis of these properties is essential for understanding the behavior of these compounds in different environments and for their application in chemical synthesis and drug design.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been utilized in various synthesis and characterization studies. For instance, Ghelani et al. (2017) explored the preparation of ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, which is a key intermediate in the synthesis of novel indazole bearing oxadiazole derivatives with antimicrobial properties (Ghelani, Khunt, & Naliapara, 2017). Similarly, Lebedˈ et al. (2012) studied the cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Chemical Reactions and Synthesis Routes
Various researches have been conducted on the chemical reactions and synthesis routes involving ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. Matiychuk et al. (2011) reported a new method for the synthesis of ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates using a one-step recyclization method (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011). Cox et al. (2003) explored the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, demonstrating the versatility of this compound in organic synthesis (Cox, Prager, & Svensson, 2003).
Pharmacological and Biological Activities
In terms of pharmacological and biological activities, researchers like Hong et al. (2020) focused on the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, a derivative of ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, highlighting its potential in various chemical transformations (Hong et al., 2020). Amutha and Nagarajan (2012) synthesized a series of 4,6-diaryl-4,5-dihydro-3-hydroxy-2H-indazoles, showcasing the compound's relevance in creating substances with potential antimicrobial activities (Amutha & Nagarajan, 2012).
Material Science and Chemical Engineering
In material science and chemical engineering, Seike et al. (2013) conducted a study on the synthesis, structure, and properties of ethyl naphth[2,3-f]isoindole-1-carboxylate, derived from a similar chemical structure, demonstrating its potential application in material sciences (Seike, Yamagami, Kakitani, Kuwajima, Uoyama, Nagaoka, Nakae, Mori, Okujima, & Uno, 2013).
Zukünftige Richtungen
Indazole, the core structure in “Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate”, has been found to have a wide variety of biological properties . Therefore, it is suggested that the medicinal properties of indazole and its derivatives should be explored in the future for the treatment of various pathological conditions .
Eigenschaften
IUPAC Name |
ethyl 3-oxo-2H-indazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(13)11-12/h3-6H,2H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZCKRFBTMJGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342740 | |
| Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |
CAS RN |
16105-24-1 | |
| Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





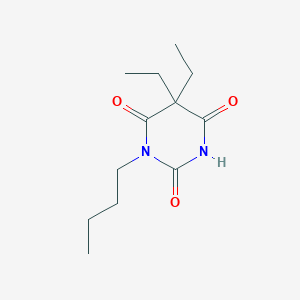






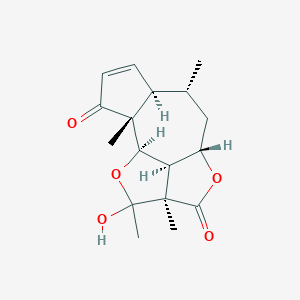
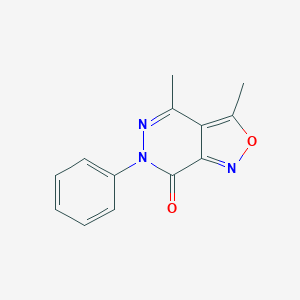
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)
